BDP R6G alkyne

Übersicht

Beschreibung

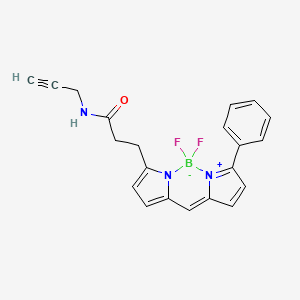

BDP R6G alkyne is a borondipyrromethene dye that has been specifically tuned to match the excitation and emission channels of the classical rhodamine 6G dye. This compound is known for its high extinction coefficient and excellent quantum yield, making it ideal for various labeling applications. The terminal alkyne derivative of BDP R6G is particularly useful for click chemistry, a powerful tool for bioconjugation and molecular labeling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BDP R6G alkyne involves the preparation of the borondipyrromethene core followed by the introduction of the alkyne functional group. The general synthetic route includes:

Formation of the Borondipyrromethene Core: This step involves the condensation of pyrrole with an aldehyde in the presence of a boron trifluoride etherate catalyst.

Introduction of the Alkyne Group: The alkyne group is introduced through a reaction with propargyl bromide under basic conditions, typically using potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Condensation Reactions: Large-scale condensation of pyrrole and aldehyde.

Alkyne Functionalization: Introduction of the alkyne group using propargyl bromide in large reactors.

Purification: The final product is purified using column chromatography and recrystallization techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

BDP R6G alkyne primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage.

Common Reagents and Conditions

Reagents: Azides, copper sulfate, sodium ascorbate.

Major Products

The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of the BDP R6G dye .

Wissenschaftliche Forschungsanwendungen

BDP R6G alkyne has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of fluorescent probes and sensors.

Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking studies.

Medicine: Utilized in diagnostic assays and therapeutic monitoring.

Industry: Applied in the development of advanced materials and nanotechnology

Wirkmechanismus

The mechanism of action of BDP R6G alkyne involves its ability to undergo click chemistry reactions, forming stable triazole linkages with azides. This reaction is facilitated by the presence of copper ions, which catalyze the cycloaddition process. The resulting conjugates are highly stable and retain the fluorescent properties of the BDP R6G dye, making them useful for various applications .

Vergleich Mit ähnlichen Verbindungen

BDP R6G alkyne is unique due to its high extinction coefficient, excellent quantum yield, and photostability. Similar compounds include:

BDP R6G amine: An amine derivative used for conjugation with electrophiles.

BDP R6G azide: An azide derivative used for click chemistry with alkynes.

BDP R6G carboxylic acid: A carboxylic acid derivative used for conjugation with amines

This compound stands out due to its terminal alkyne group, which allows for highly efficient and specific click chemistry reactions, making it a versatile tool in various scientific and industrial applications .

Biologische Aktivität

BDP R6G alkyne, a member of the borondipyrromethene (BODIPY) family, is a fluorescent compound notable for its unique properties and applications in biological research. This article delves into the biological activity of this compound, highlighting its synthesis, fluorescence characteristics, interaction with biomolecules, and applications in various fields.

This compound is characterized by its terminal alkyne group, which facilitates participation in copper-catalyzed click chemistry reactions. This property allows for the selective labeling of biomolecules through bioorthogonal reactions. The synthesis of this compound typically involves several steps to ensure high purity and yield suitable for research applications.

Key Features:

- Molecular Formula: CHBFN

- Molecular Weight: 356.19 g/mol

- Absorption Spectrum: Peaks around 530 nm

- Emission Spectrum: Peaks around 548 nm

Fluorescence Characteristics

This compound exhibits strong fluorescence properties, making it suitable for various imaging techniques. Its high extinction coefficient and quantum yield enhance its visibility in biological assays.

| Property | Value |

|---|---|

| Excitation Wavelength | 530 nm |

| Emission Wavelength | 548 nm |

| Quantum Yield | High |

| Extinction Coefficient | Very High |

Biological Activity and Applications

The biological activity of this compound is primarily linked to its ability to visualize biomolecules in assays. It has been employed in several key applications:

- Fluorescence Microscopy : this compound is utilized for imaging cellular structures and processes.

- Bioorthogonal Chemistry : It participates in copper-free click reactions, allowing for biocompatible labeling of biomolecules.

- Photodynamic Therapy (PDT) : As a potential photosensitizer, it can be used to eradicate specific cells or pathogens through light activation.

Case Study 1: Imaging Cellular Structures

In a study published by Lumiprobe, this compound was used to label azide-modified proteins in live cells. The results demonstrated effective visualization without significant cytotoxicity, indicating its potential for real-time imaging applications .

Case Study 2: Photodynamic Applications

Research highlighted in Chem Rev Lett explored the use of BODIPY derivatives, including this compound, as photosensitizers in PDT. The study found that these compounds could effectively generate reactive oxygen species upon light exposure, leading to targeted cell death in cancer cells .

Case Study 3: Click Chemistry Efficiency

A comparative analysis indicated that this compound exhibits superior reactivity in click chemistry compared to other fluorophores. This was evidenced by a higher yield of conjugates formed during reactions with azides under physiological conditions .

Eigenschaften

IUPAC Name |

3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BF2N3O/c1-2-14-25-21(28)13-11-17-8-9-18-15-19-10-12-20(16-6-4-3-5-7-16)27(19)22(23,24)26(17)18/h1,3-10,12,15H,11,13-14H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYYXFSSDBMYMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCC#C)C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BF2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.